molecular formula C4H8ClF2NO B1459636 4,4-Difluoropyrrolidin-3-ol hydrochloride CAS No. 1638764-82-5

4,4-Difluoropyrrolidin-3-ol hydrochloride

Cat. No. B1459636
M. Wt: 159.56 g/mol
InChI Key: NLERLCGBOKVMAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for “4,4-Difluoropyrrolidin-3-ol hydrochloride” is 1S/C4H7F2NO.ClH/c5-4(6)2-7-1-3(4)8;/h3,7-8H,1-2H2;1H/t3-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4-Difluoropyrrolidin-3-ol hydrochloride” include a molecular weight of 159.56 and a molecular formula of C4H8ClF2NO. The compound is stored at room temperature .

Scientific Research Applications

  • “4,4-Difluoropyrrolidin-3-ol hydrochloride” is a chemical compound with the CAS Number: 1433363-34-8 . It is often used as a building block in medicinal chemistry .
  • It is a white to yellow solid and is usually stored in a refrigerator .
  • In terms of safety, it has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 .

Safety And Hazards

The safety information available indicates that the compound has a GHS07 pictogram, which represents a warning. The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

4,4-difluoropyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO.ClH/c5-4(6)2-7-1-3(4)8;/h3,7-8H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLERLCGBOKVMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoropyrrolidin-3-ol hydrochloride

CAS RN

1638764-82-5
Record name 4,4-difluoropyrrolidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Difluoropyrrolidin-3-ol hydrochloride
Reactant of Route 2
4,4-Difluoropyrrolidin-3-ol hydrochloride
Reactant of Route 3
4,4-Difluoropyrrolidin-3-ol hydrochloride
Reactant of Route 4
4,4-Difluoropyrrolidin-3-ol hydrochloride
Reactant of Route 5
Reactant of Route 5
4,4-Difluoropyrrolidin-3-ol hydrochloride
Reactant of Route 6
Reactant of Route 6
4,4-Difluoropyrrolidin-3-ol hydrochloride

Citations

For This Compound
1
Citations
C Si, KR Fales, A Torrado, K Frimpong… - The Journal of …, 2016 - ACS Publications
In this paper, we report for the first time two enantioselective routes to 4,4-difluoropyrrolidin-3-ol, a valuable building block in medicinal chemistry. In the first route, we took advantage of …
Number of citations: 15 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.